molecular formula C17H28N4O2S B12987409 (3R,4S)-N,N-dimethyl-4-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)pyrrolidin-3-amine

(3R,4S)-N,N-dimethyl-4-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)pyrrolidin-3-amine

Cat. No.: B12987409
M. Wt: 352.5 g/mol
InChI Key: ONOHUEHZIRZETE-SJORKVTESA-N
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Description

(3R,4S)-N,N-dimethyl-4-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)pyrrolidin-3-amine is a complex organic compound that features a pyrrolidine ring substituted with a dimethylamino group and a phenyl group linked to a piperazine ring with a methylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-N,N-dimethyl-4-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)pyrrolidin-3-amine typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.

    Substitution Reactions: Introduction of the dimethylamino group and the phenyl group through nucleophilic substitution reactions.

    Piperazine Ring Formation: The piperazine ring is synthesized separately and then coupled with the phenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the piperazine ring or the methylsulfonyl group, potentially leading to the formation of secondary amines or thiols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.

Major Products

    Oxidation Products: N-oxides and sulfoxides.

    Reduction Products: Secondary amines and thiols.

    Substitution Products: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

(3R,4S)-N,N-dimethyl-4-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)pyrrolidin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-N,N-dimethyl-4-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-N,N-dimethyl-4-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)pyrrolidin-3-amine: shares structural similarities with other piperazine and pyrrolidine derivatives.

    N-methylpiperazine: and are simpler analogs that lack the phenyl and methylsulfonyl groups.

Uniqueness

  • The presence of both the piperazine and pyrrolidine rings, along with the methylsulfonyl group, makes this compound unique in its potential interactions and applications. The specific stereochemistry (3R,4S) also contributes to its distinct biological activity and pharmacological profile.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H28N4O2S

Molecular Weight

352.5 g/mol

IUPAC Name

(3R,4S)-N,N-dimethyl-4-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]pyrrolidin-3-amine

InChI

InChI=1S/C17H28N4O2S/c1-19(2)17-13-18-12-16(17)14-4-6-15(7-5-14)20-8-10-21(11-9-20)24(3,22)23/h4-7,16-18H,8-13H2,1-3H3/t16-,17+/m1/s1

InChI Key

ONOHUEHZIRZETE-SJORKVTESA-N

Isomeric SMILES

CN(C)[C@H]1CNC[C@@H]1C2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C

Canonical SMILES

CN(C)C1CNCC1C2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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